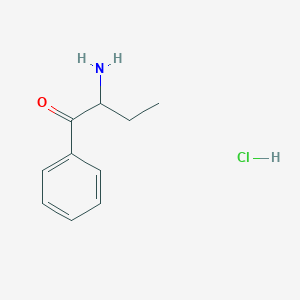

2-Amino-1-phenylbutan-1-one hydrochloride

Description

The exact mass of the compound 2-Amino-1-phenylbutan-1-one hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-1-phenylbutan-1-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-phenylbutan-1-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-1-phenylbutan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-2-9(11)10(12)8-6-4-3-5-7-8;/h3-7,9H,2,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFANHFVIKRMNIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)C1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103030-67-7 | |

| Record name | 2-Amino-1-phenyl-1-butanone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103030677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-amino-1-phenylbutan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-1-PHENYL-1-BUTANONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2WK28TKB9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical Profiling of 2-Amino-1-phenylbutan-1-one Hydrochloride (N-Desmethylbuphedrone)

Executive Summary

2-Amino-1-phenylbutan-1-one hydrochloride (also known as

This technical guide provides a rigorous analysis of its physicochemical properties, spectral characteristics, and stability profiles. It is designed to support researchers in the development of robust analytical methodologies (GC-MS, LC-MS) and the interpretation of pharmacokinetic data.

Chemical Identity & Structural Characterization[1][2][3][4]

The compound consists of a butyrophenone core with a primary amine substituent at the

| Parameter | Details |

| IUPAC Name | 2-Amino-1-phenylbutan-1-one hydrochloride |

| Common Synonyms | |

| CAS Number | 103030-67-7 (HCl salt); 2034-40-4 (Free base) |

| Molecular Formula | |

| Molecular Weight | 199.68 g/mol (Salt); 163.22 g/mol (Base) |

| Chirality | Contains one chiral center at the |

Structural Connectivity (DOT Visualization)

Figure 1: Functional domain analysis of 2-Amino-1-phenylbutan-1-one showing the interplay between the lipophilic phenyl ring and the polar aminoketone core.

Physicochemical Parameters

Understanding the solid-state and solution-phase behavior is critical for handling and formulation.

Solid-State Properties

-

Appearance: White to off-white crystalline powder.

-

Melting Point: Typically 185–195 °C (with decomposition). High lattice energy due to ionic bonding between the protonated amine and chloride counterion.

-

Hygroscopicity: Moderate. Storage in desiccated environments is mandatory to prevent hydrolysis.

Solution Properties

The solubility profile is governed by the ionic nature of the hydrochloride salt.

| Solvent | Solubility (mg/mL) | Application Relevance |

| Water | > 50 mg/mL | High solubility; ideal for aqueous mobile phases in HPLC. |

| Methanol | ~ 30 mg/mL | Preferred solvent for stock solution preparation. |

| DMSO | ~ 25 mg/mL | Used for biological assays (receptor binding). |

| Acetonitrile | < 5 mg/mL | Poor solubility; use as a co-solvent only. |

| Dichloromethane | Insoluble | Salt form partitions poorly into non-polar organic solvents. |

Acid-Base Chemistry[6][7]

-

pKa (Predicted): 7.6 – 8.0 .

-

Mechanism: The electron-withdrawing carbonyl group adjacent to the amine lowers the pKa compared to amphetamines (pKa ~9.9), making the free base less basic and more susceptible to dimerization at neutral/alkaline pH.

-

-

LogP (Octanol/Water): ~1.6 (Free base). The salt form is highly hydrophilic (LogD < 0 at pH 7).

Spectral Analysis & Identification

Accurate identification relies on distinct spectral fingerprints. The following data is synthesized from standard forensic libraries (SWGDRUG, Cayman Spectral Library).

Mass Spectrometry (GC-MS) - Electron Ionization (70 eV)

The fragmentation pattern is dominated by

-

Base Peak (m/z 72): The immonium ion formed by cleavage of the bond between the carbonyl carbon and the

-carbon.-

Structure:

-

-

Benzoyl Ion (m/z 105): The

fragment. -

Phenyl Cation (m/z 77): Typical aromatic ring fragment.

-

Molecular Ion (m/z 163): Often weak or absent due to rapid fragmentation.

MS Fragmentation Pathway (DOT Visualization)

Figure 2: Electron Ionization (EI) fragmentation pathway. The formation of the m/z 72 immonium ion is the primary diagnostic marker for

Nuclear Magnetic Resonance ( H-NMR)

Solvent: Methanol-d4 (

- 7.5 – 8.0 ppm (m, 5H): Aromatic protons (Ortho/Meta/Para).

-

5.05 ppm (t, 1H): Methine proton (

-

1.95 ppm (m, 2H): Methylene protons (

-

0.98 ppm (t, 3H): Methyl protons (

Infrared Spectroscopy (FT-IR)

-

1680–1690 cm

: Strong C=O stretching (Aryl ketone). -

2800–3200 cm

: Broad Ammonium ( -

1590 cm

: C=C aromatic ring breathing.

Stability & Handling Protocols

Synthetic cathinones are notoriously unstable in solution compared to amphetamines.

Degradation Pathways[8]

-

Dimerization: In neutral or basic solutions, the free base undergoes condensation to form pyrazine derivatives (2,5-diphenyl-3,6-diethylpyrazine). This results in a loss of analyte and the appearance of yellow discoloration.

-

Reduction: The ketone moiety can be reduced to the corresponding alcohol (ephedrine analog) if exposed to reducing agents or metabolic enzymes.

Storage Recommendations

-

Solid State: Stable for >2 years at -20°C in amber glass.

-

Solution:

Analytical Methodologies (Protocols)

Protocol A: GC-MS Identification (Derivatization Required)

Direct injection of primary amines can lead to peak tailing and thermal degradation. Derivatization with PFPA (Pentafluoropropionic anhydride) is recommended.

-

Sample Prep: Dissolve 1 mg sample in 1 mL ethyl acetate.

-

Derivatization: Add 50

L PFPA. Incubate at 60°C for 20 mins. Evaporate to dryness under -

GC Parameters:

-

Column: DB-5MS or equivalent (30m x 0.25mm).

-

Carrier Gas: Helium (1 mL/min).

-

Temp Program: 80°C (1 min)

20°C/min

-

-

Detection: EI Mode (Scan 40-500 amu). Look for shift in base peak due to acyl group addition.

Protocol B: HPLC-UV Purity Assessment

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 3.5

m. -

Gradient: 5% B to 95% B over 10 minutes.

-

Wavelength: 254 nm (Benzoyl chromophore).

Analytical Workflow (DOT Visualization)

Figure 3: Decision matrix for analytical processing.[6] Acidic extraction is prioritized to maintain stability.

References

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 12764930, 2-Amino-1-phenylbutan-1-one. Retrieved from [Link]

-

Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2024). Mass Spectral Library - Synthetic Cathinones. Retrieved from [Link]

- Tsujikawa, K., et al. (2013). Stability of synthetic cathinones in aqueous solutions. Forensic Toxicology. (Contextual grounding for stability protocols).

-

ChemSrc. (2024). 2-Amino-1-phenylbutan-1-one hydrochloride Physicochemical Data. Retrieved from [Link]

Sources

Technical Guide: Mechanism of Action & Pharmacology of 2-Amino-1-phenylbutan-1-one HCl

This guide provides an in-depth technical analysis of 2-Amino-1-phenylbutan-1-one hydrochloride (systematically known as

Chemical Identity & Structural Significance

2-Amino-1-phenylbutan-1-one is a synthetic cathinone derivative characterized by an ethyl side chain at the alpha carbon and a primary amine group. It is the N-desmethyl analog of the widely known designer drug Buphedrone .

-

Systematic Name: 2-Amino-1-phenylbutan-1-one hydrochloride

-

Common Aliases:

-Ethylcathinone; N-Desmethylbuphedrone. -

Structural Class:

-keto-amphetamine (Cathinone).[1] -

Key Structural Feature: The absence of an N-alkyl group (primary amine) typically confers high potency as a monoamine transporter substrate (releaser), distinct from the bulky N-substituted analogs (e.g., pyrovalerones) which act as blockers.

Structure-Activity Relationship (SAR)

The pharmacological profile is dictated by two critical moieties:

- -Keto Group: Increases polarity relative to amphetamines, reducing blood-brain barrier (BBB) permeability slightly but maintaining psychostimulant efficacy.

-

-Ethyl Chain: Increases lipophilicity compared to cathinone (

-

Primary Amine: Facilitates translocation across the Monoamine Transporter (MAT) membrane, a prerequisite for the "releaser" mechanism.

Pharmacodynamics: The Synaptic Mechanism

The core mechanism of 2-Amino-1-phenylbutan-1-one is defined by its interaction with plasma membrane monoamine transporters (MATs), specifically the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

Core Mechanism: Transporter Substrate & Reverse Transport

Unlike cocaine-like inhibitors that simply occlude the transporter, 2-Amino-1-phenylbutan-1-one acts as a transporter substrate .

-

Uptake: The molecule binds to the orthosteric site of DAT/NET and is actively transported from the extracellular space into the cytosol.

-

VMAT2 Disruption: Once intracellular, it interacts with the Vesicular Monoamine Transporter 2 (VMAT2). It dissipates the pH gradient across the vesicle membrane or competes with monoamines for uptake, leading to leakage of dopamine/norepinephrine from storage vesicles into the cytosol.

-

Reverse Transport (Efflux): The accumulation of cytosolic neurotransmitters, combined with the presence of the drug at the intracellular face of the transporter, triggers a conformational change in DAT/NET. This reverses the flow, pumping neurotransmitters out into the synaptic cleft (non-exocytotic release).

Selectivity Profile

-

SERT (Serotonin Transporter): Significantly lower affinity compared to DAT/NET. The lack of ring substitution (e.g., 4-methyl or 3,4-methylenedioxy) generally reduces serotonergic activity compared to compounds like Mephedrone or Methylone.

Visualization: Synaptic Efflux Pathway

The following diagram illustrates the "Releaser" mechanism characteristic of primary amine cathinones.

Caption: Mechanism of substrate-induced dopamine efflux.[1][4] The drug enters via DAT, disrupts vesicular storage (VMAT2), and triggers reverse transport of dopamine into the synapse.

Metabolic Fate & Biotransformation

Understanding the metabolism is critical for toxicology and forensic identification. As a primary amine, 2-Amino-1-phenylbutan-1-one is less susceptible to N-dealkylation (as it has no N-alkyl group) but is highly susceptible to carbonyl reduction.

Primary Metabolic Pathways

-

Carbonyl Reduction: The

-keto group is reduced by cytosolic enzymes (likely carbonyl reductases or 11 -

Oxidative Deamination: Conversion to the corresponding ketone/alpha-keto acid, though this is often a minor pathway for cathinones compared to reduction.

-

Ring Hydroxylation: Phase I oxidation on the phenyl ring (typically 4-position), followed by Phase II glucuronidation.

Caption: Primary metabolic tree. The reduction of the beta-keto group to an alcohol is the dominant Phase I transformation.

Experimental Protocols (In Vitro)

To validate the mechanism described above, the following self-validating experimental workflows are recommended.

Protocol A: Monoamine Uptake Inhibition Assay

Objective: Determine the IC50 for DAT, NET, and SERT inhibition.[2][5] Cell Line: HEK293 cells stably expressing hDAT, hNET, or hSERT.[3]

| Step | Action | Technical Causality |

| 1. Seeding | Seed cells at | Poly-D-lysine ensures adherence during wash steps; 24h allows receptor expression recovery. |

| 2. Buffer Prep | Replace medium with Krebs-Ringer-HEPES (KRH) buffer containing 0.1% ascorbic acid and 10 | Ascorbic acid prevents monoamine oxidation; pargyline inhibits MAO enzymes to prevent substrate degradation. |

| 3. Drug Incubation | Add 2-Amino-1-phenylbutan-1-one (0.1 nM – 100 | Pre-incubation allows the drug to reach equilibrium binding at the transporter. |

| 4. Substrate Addition | Add radiolabeled substrate: [³H]DA (DAT), [³H]NE (NET), or [³H]5-HT (SERT) at final conc. ~20 nM. Incubate 6 min. | Short incubation time ensures measurement of initial velocity of uptake, keeping kinetics linear. |

| 5. Termination | Rapidly aspirate buffer and wash 3x with ice-cold KRH buffer. | Ice-cold buffer halts transporter activity immediately, "freezing" the uptake state. |

| 6. Lysis & Counting | Lyse cells with 1% SDS/0.1N NaOH. Measure radioactivity via liquid scintillation counting. | Quantifies the amount of substrate successfully transported intracellularly. |

Data Interpretation:

-

IC50 Calculation: Non-linear regression (Sigmoidal dose-response).

-

Expected Result: IC50 (DAT) < IC50 (NET) << IC50 (SERT).

Protocol B: Transporter Release Assay (Efflux)

Objective: Distinguish between a "Blocker" (Cocaine-like) and a "Releaser" (Amphetamine-like).[4]

-

Pre-load cells with [³H]MPP+ (a DAT/NET substrate) for 20 min.

-

Wash cells to remove extracellular radioligand.

-

Add Drug: Incubate with 2-Amino-1-phenylbutan-1-one for 10-30 min.

-

Measure: Quantify [³H]MPP+ in the supernatant (efflux) vs. lysate (retained).

-

Criterion: If the drug causes a dose-dependent increase in supernatant radioactivity (efflux) comparable to Amphetamine, it is a Releaser . If it only prevents uptake but does not trigger efflux, it is a Blocker .

Quantitative Data Summary

Note: Values are representative of the

| Parameter | Value / Range | Context |

| hDAT IC50 | ~0.5 - 5.0 | Potent inhibition/release. Less potent than MDPV (blocker) but comparable to Methcathinone. |

| hSERT IC50 | > 100 | Negligible serotonergic activity (High DAT/SERT ratio). |

| hNET IC50 | ~1.0 - 10 | Moderate to high noradrenergic potency. |

| LogP | ~2.1 | Higher lipophilicity than Cathinone (LogP ~1.6) due to the ethyl chain. |

| Primary Metabolite | 2-amino-1-phenylbutan-1-ol | Reduced ketone; likely retains some sympathomimetic activity. |

References

-

Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology. Link

-

Baumann, M. H., et al. (2012). The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue.[1] Neuropsychopharmacology. Link

-

López-Arnau, R., et al. (2012). Comparative neuropharmacology of three psychostimulant cathinone derivatives: butylone, mephedrone and methylone. British Journal of Pharmacology. Link

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12764930, 2-Amino-1-phenylbutan-1-one.Link

-

Nadal-Gratacós, N., et al. (2021). Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. Frontiers in Pharmacology.[3] Link

Sources

- 1. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release - PMC [pmc.ncbi.nlm.nih.gov]

2-Amino-1-phenylbutan-1-one hydrochloride structural analogs and derivatives

An In-depth Technical Guide to 2-Amino-1-phenylbutan-1-one Hydrochloride: Structural Analogs and Derivatives

Abstract

This technical guide provides a comprehensive analysis of 2-amino-1-phenylbutan-1-one (also known as buphedrone) and its extensive class of structural analogs and derivatives, commonly referred to as synthetic cathinones. We delve into the core chemical scaffold, exploring the nuanced structure-activity relationships (SAR) that dictate pharmacological outcomes. The guide details the primary mechanisms of action centered on the modulation of monoamine transporters, distinguishing between transporter substrates (releasers) and inhibitors (blockers). Furthermore, we present an overview of the prevalent synthetic strategies and the advanced analytical methodologies required for the identification and quantification of these compounds. This document is intended for researchers, scientists, and drug development professionals, offering foundational knowledge and field-proven insights into this complex and evolving class of psychoactive substances.

Introduction: The Cathinone Scaffold

2-Amino-1-phenylbutan-1-one is a synthetic stimulant belonging to the cathinone class. The parent compound, cathinone, is a naturally occurring psychoactive alkaloid found in the leaves of the Khat plant (Catha edulis)[1][2]. Structurally, cathinones are defined as β-keto (βk) analogs of phenethylamines, meaning they share the core phenethylamine backbone but feature a ketone group at the beta carbon position[1][3][4]. This structural feature is critical, as it increases the molecule's polarity, generally reducing its ability to cross the blood-brain barrier compared to its non-keto phenethylamine counterparts, which often results in lower potency[1][4].

While some synthetic cathinones have been developed as legitimate pharmaceutical agents, such as the antidepressant bupropion (Wellbutrin®), the vast majority of novel derivatives have emerged as new psychoactive substances (NPS) on the illicit market[3][5]. These are often deceptively marketed as "bath salts" or "plant food" to circumvent drug control legislation[6][7][8]. The ease with which the core cathinone structure can be modified has led to a proliferation of analogs with diverse pharmacological profiles, posing significant challenges for public health and forensic analysis. This guide aims to systematically dissect the chemistry, pharmacology, and analysis of this important class of compounds.

Medicinal Chemistry: Synthesis and Structure-Activity Relationships (SAR)

The pharmacological diversity of the cathinone class is a direct result of modifications at various positions on its molecular scaffold. Understanding these structure-activity relationships is fundamental to predicting the effects of new analogs.

Core Structure and Points of Derivatization

The cathinone molecule offers several sites for chemical modification, which profoundly influences its interaction with biological targets[9]. These sites include:

-

The Phenyl Ring (R1): Substitution on the aromatic ring.

-

The Alpha-Carbon (R2): Modification of the alkyl group attached to the carbon adjacent to the amine.

-

The Amino Group (R3 & R4): N-alkylation or incorporation of the nitrogen into a cyclic structure.

General Synthetic Pathways

The synthesis of α-amino ketones like 2-amino-1-phenylbutan-1-one can be achieved through various organic chemistry routes. A common strategy involves the amination of an α-halo ketone or the oxidation of a corresponding amino alcohol[10]. Precursors such as propiophenone are often utilized in clandestine synthesis[4]. For stability and ease of handling, the final products are typically converted to their hydrochloride salts[1].

Key Structure-Activity Relationships (SAR)

The interplay between chemical structure and pharmacological activity is a central theme in medicinal chemistry. For synthetic cathinones, specific modifications predictably alter their potency and mechanism of action.

-

The β-Keto Group: As previously mentioned, this group is the defining feature of cathinones. Its presence increases polarity, which tends to decrease potency relative to amphetamine analogs[1][4].

-

The Amino Group (R3, R4): This is arguably the most critical site for determining the mechanism of action.

-

N-Alkylation (e.g., Mephedrone): Simple alkyl substitutions on the nitrogen atom often result in compounds that act as transporter substrates (releasers) , similar to amphetamine[3].

-

Pyrrolidine Ring (e.g., MDPV, α-PVP): Incorporating the nitrogen into a pyrrolidine ring creates bulkier molecules that typically act as potent transporter inhibitors (blockers) , similar to cocaine[1][3][4].

-

-

The Alpha-Alkyl Chain (R2): Lengthening this chain (e.g., from the methyl group in cathinone to the ethyl group in 2-amino-1-phenylbutan-1-one) can modulate potency. Studies have shown that increasing the aliphatic side chain length can lead to increased locomotor activity, though this effect may decrease after an optimal length is surpassed[11].

-

Phenyl Ring Substitution (R1): Adding substituents to the phenyl ring, particularly at the 4-position, can significantly alter a compound's selectivity. For example, adding bulky groups to the phenyl ring has been shown to enhance potency at the serotonin transporter (SERT) relative to the dopamine transporter (DAT)[3].

| Structural Modification | General Effect on Activity | Example Compound(s) |

| β-Keto Group | Increases polarity, generally decreasing potency vs. amphetamine analogs.[1][4] | All Cathinones |

| N-Methylation | Promotes transporter substrate ("releaser") activity.[3] | Methcathinone, Mephedrone |

| N-Pyrrolidine Ring | Promotes potent transporter inhibitor ("blocker") activity.[3][4] | MDPV, α-PVP |

| Alpha-Alkyl Chain Elongation | Modulates potency and locomotor effects.[11] | Pentedrone, Pentylone |

| 4-Position Phenyl Substitution | Can increase selectivity and potency for the serotonin transporter (SERT).[3] | Mephedrone (4-methyl), Methylone (3,4-methylenedioxy) |

Pharmacology: Dual Mechanisms of Action

Synthetic cathinones exert their psychostimulant effects by disrupting the normal function of presynaptic monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT)[3][12]. The ultimate effect is a sharp increase in the extracellular concentrations of these neurotransmitters, which enhances cell-to-cell signaling[4][11]. However, they achieve this through two distinct primary mechanisms, largely dictated by their structure.

Transporter Substrates ("Releasers")

Ring-substituted cathinones like mephedrone and methylone typically act as transporter substrates[3]. Similar to amphetamine, they are transported into the presynaptic neuron by the monoamine transporters. Once inside, they disrupt the pH gradient of synaptic vesicles, causing the release of neurotransmitters into the cytoplasm. This leads to a reversal of the transporter's normal direction of flow, actively pumping dopamine, norepinephrine, and/or serotonin out of the neuron and into the synaptic cleft[3][11].

Transporter Inhibitors ("Blockers")

In contrast, cathinones containing a pyrrolidine ring, such as 3,4-methylenedioxypyrovalerone (MDPV), are potent transporter inhibitors[3]. Like cocaine, these molecules bind to the transporter protein but are not translocated into the cell. This binding action physically blocks the transporter, preventing it from reabsorbing neurotransmitters from the synapse[3][4]. The result is an accumulation of monoamines in the synaptic cleft. Pyrrolidine-containing cathinones are often highly potent and selective inhibitors of DAT and NET[4][13].

Downstream Pharmacological Effects

The massive increase in synaptic monoamines leads to a range of acute physiological and psychological effects.

-

Neuropsychiatric Effects: Users often experience euphoria, increased alertness, energy, and empathy. However, adverse effects are common and can be severe, including agitation, anxiety, paranoia, hallucinations, and psychosis[14][15][16].

-

Sympathomimetic Toxidrome: Cathinones induce a powerful stimulant effect on the sympathetic nervous system, leading to tachycardia (rapid heart rate), hypertension (high blood pressure), and hyperthermia[14][15]. In cases of overdose, these effects can lead to severe complications such as myocardial infarction, stroke, and multi-organ failure[14][17].

Analytical Chemistry and Forensic Identification

The rapid emergence of new cathinone derivatives presents a significant challenge for clinical and forensic toxicology laboratories. Reliable analytical methods are crucial for identifying these compounds in seized materials and biological samples to document intake and link specific analogs to adverse events[8][18].

Analytical Workflow

A typical workflow for cathinone analysis involves a two-step process: an initial screening test followed by a more specific and sensitive confirmation test.

Sources

- 1. Synthetic cathinones drug profile | www.euda.europa.eu [euda.europa.eu]

- 2. Cathinone derivatives: a review of their chemistry, pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. justice.gov [justice.gov]

- 6. Synthetic Cathinones (‘Bath Salts’): Legal and Health Care Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bath salts (drug) - Wikipedia [en.wikipedia.org]

- 8. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Substituted cathinone - Wikipedia [en.wikipedia.org]

- 10. rcr.colab.ws [rcr.colab.ws]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Clinical and Public Health Challenge of Handling Synthetic Cathinone and Cannabinoid Abuse in Pediatric Care: A Narrative Review [mdpi.com]

- 15. gov.uk [gov.uk]

- 16. nps-info.org [nps-info.org]

- 17. academic.oup.com [academic.oup.com]

- 18. tandfonline.com [tandfonline.com]

synthesis of cathinone analogs from propiophenone

An In-depth Technical Guide to the Synthesis of Cathinone Analogs from Propiophenone

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing cathinone analogs, utilizing propiophenone as a key starting material. The primary focus is on the prevalent two-step synthesis involving α-bromination followed by nucleophilic substitution with various amines. Additionally, this document explores alternative and modern synthetic strategies, including direct reductive amination and multicomponent reactions such as the Passerini and Ugi reactions. Each methodology is presented with a detailed examination of its underlying chemical principles, step-by-step experimental protocols, and a discussion of the critical parameters influencing reaction outcomes. This guide is intended for researchers, chemists, and professionals in drug development and forensic science, offering field-proven insights into the synthesis, purification, and characterization of this significant class of compounds.

Introduction: Propiophenone as a Versatile Precursor

Propiophenone (1-phenyl-1-propanone) is a readily available aromatic ketone that serves as a foundational building block for a wide array of chemical structures. Its significance in the context of substituted cathinones stems from its core structure, which contains the essential phenyl, carbonyl, and ethyl moieties. The reactivity of the α-carbon (the carbon atom adjacent to the carbonyl group) is central to the synthetic transformations discussed herein. By functionalizing this position, a diverse library of cathinone analogs can be generated, differing by substitutions on the aromatic ring, the alkyl chain, or the amino group.[1][2] Synthetic cathinones are β-keto phenethylamines, structurally similar to naturally occurring alkaloids like cathinone from the Catha edulis plant.[3] This guide will dissect the chemical logic behind converting the simple propiophenone scaffold into complex amine structures.

The Primary Synthetic Route: α-Halogenation and Amination

The most established and widely documented method for synthesizing cathinone analogs from propiophenone is a two-step process.[3] This pathway leverages the activation of the α-carbon by the adjacent carbonyl group, making it susceptible to electrophilic halogenation. The resulting α-haloketone is a potent electrophile, primed for nucleophilic substitution by a suitable amine.

Step 1: α-Bromination of Propiophenone

The introduction of a bromine atom at the α-position transforms the relatively inert ketone into a highly reactive intermediate, α-bromopropiophenone (2-bromo-1-phenyl-1-propanone). The purpose of the acid in this reaction is to catalyze the formation of the enol tautomer of the ketone, which is the active nucleophile that attacks the bromine.[4] Several brominating agents can be employed, each with distinct advantages regarding reactivity, selectivity, and handling safety.

Experimental Protocol: α-Bromination using Elemental Bromine in Acetic Acid

-

Rationale: Glacial acetic acid serves as both a solvent and an acid catalyst to promote enolization. Elemental bromine is a potent and cost-effective brominating agent. This method is effective but requires careful handling of corrosive and toxic bromine.[5]

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve propiophenone (1.0 eq) in glacial acetic acid.

-

Cool the solution in an ice bath to below 20°C.

-

Slowly add a solution of elemental bromine (Br₂) (1.0-1.1 eq) in glacial acetic acid dropwise to the stirred solution over 30-60 minutes. Maintain the temperature throughout the addition.[5][6]

-

After complete addition, allow the mixture to warm to room temperature and continue stirring for 2-4 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water.

-

Neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield crude α-bromopropiophenone, which can be used directly in the next step or purified further.[7] A quantitative yield is often achieved.[8]

-

Alternative Brominating Agents

| Reagent | Description | Key Advantages |

| N-Bromosuccinimide (NBS) | A crystalline solid that is a safer and more convenient source of electrophilic bromine than Br₂. Often used with a radical initiator or an acid catalyst.[9] | Easier to handle, improved selectivity in some cases. |

| Copper(II) Bromide (CuBr₂) | A solid reagent that can effect α-bromination, often under milder conditions than elemental bromine. The mechanism may involve a copper enolate intermediate.[10] | Avoids handling of Br₂ and HBr byproduct. |

| Pyridine Hydrobromide Perbromide | A stable, crystalline solid that acts as a source of bromine, offering easier handling and stoichiometry control.[11] | Solid reagent, high yields, increased safety. |

Workflow & Mechanism of α-Bromination

Caption: Workflow and mechanism for the α-bromination of propiophenone.

Step 2: Amination of α-Bromopropiophenone

The synthesized α-bromopropiophenone is a versatile intermediate. The bromine atom is a good leaving group, and the adjacent carbonyl group makes the α-carbon highly susceptible to nucleophilic attack by a primary or secondary amine. This Sₙ2 reaction forms the core structure of the desired cathinone analog. The choice of amine dictates the final product (e.g., methylamine for methcathinone, ethylamine for ethcathinone, pyrrolidine for α-PVP analogs).

Experimental Protocol: Synthesis of Methcathinone

-

Rationale: This procedure uses methylamine hydrochloride, a stable salt, from which the free amine is generated in situ or prior to reaction. The reaction is a standard nucleophilic substitution. The final product is often isolated as a hydrochloride salt to improve stability and handling.[12]

-

Procedure:

-

Prepare a solution of methylamine free base by dissolving methylamine hydrochloride (1.0-1.2 eq) in a suitable solvent (e.g., tetrahydrofuran (THF) or ethanol) and adding a base (e.g., NaOH or Et₃N) to liberate the free amine. Alternatively, use a solution of methylamine in a solvent.

-

In a separate flask, dissolve the crude α-bromopropiophenone (1.0 eq) in the same solvent.

-

Slowly add the α-bromopropiophenone solution to the stirred methylamine solution at room temperature. An exotherm may be observed.

-

Stir the reaction mixture for several hours to overnight at room temperature or with gentle heating. Monitor by TLC for the disappearance of the bromo-ketone.

-

After completion, filter off any precipitated amine hydrobromide salt.

-

Acidify the filtrate by bubbling dry HCl gas through it or by adding a solution of HCl in a non-polar solvent like diethyl ether or isopropanol.

-

The cathinone analog hydrochloride salt will precipitate out of the solution.

-

Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry to obtain the final product.

-

Alternative Synthetic Strategies

While the halogenation-amination route is common, other methods offer potential advantages such as fewer steps (one-pot reactions) or different reactivity patterns.

Direct Reductive Amination

Reductive amination is a powerful one-pot method for forming amines from carbonyl compounds.[13] It combines the formation of an imine (or enamine) intermediate and its subsequent reduction in a single reaction vessel. This approach avoids the isolation of halogenated intermediates.[14]

-

Mechanism: Propiophenone reacts with a primary or secondary amine under weakly acidic conditions to form an imine or iminium ion intermediate. A reducing agent, present in the same pot, selectively reduces the C=N double bond to yield the corresponding amine.[4]

-

Key Reagents:

-

Amines: Ammonia, primary amines (e.g., methylamine), or secondary amines (e.g., pyrrolidine).

-

Reducing Agents: Sodium cyanoborohydride (NaBH₃CN) is a classic choice as it is mild enough not to reduce the starting ketone but will reduce the intermediate iminium ion.[11] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a safer, non-toxic alternative. Catalytic hydrogenation (H₂ with a metal catalyst like Pd/C or PtO₂) is also highly effective.[15]

-

-

Causality: The success of this one-pot reaction hinges on the selective reduction of the imine/iminium ion in the presence of the starting ketone. Reagents like NaBH₃CN are ideal for this purpose due to their reduced reactivity towards carbonyls at slightly acidic pH, where imine formation is favorable.[11]

Caption: General pathway for reductive amination synthesis.

Multicomponent Reactions (MCRs)

MCRs offer a highly efficient route to complex molecules by combining three or more reactants in a single step, maximizing atom economy.[16] The Passerini and Ugi reactions are prominent examples of isocyanide-based MCRs that could theoretically be adapted for the synthesis of cathinone-like structures or their precursors.

-

Passerini Three-Component Reaction (P-3CR): This reaction combines a ketone (e.g., propiophenone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[17][18] While not directly yielding a cathinone, the product could be a precursor for further elaboration. The reaction is believed to proceed through a cyclic transition state in aprotic solvents.[17][19]

-

Ugi Four-Component Reaction (U-4CR): The Ugi reaction is even more powerful, combining a ketone (propiophenone), an amine, a carboxylic acid, and an isocyanide to produce a bis-amide.[20][21] The resulting peptidomimetic structure could be designed to incorporate the core cathinone skeleton, which could then be revealed through subsequent deprotection or rearrangement steps. The reaction is driven to completion by an irreversible Mumm rearrangement.[20][22]

Comparison of Synthetic Routes

| Method | Starting Materials | Key Intermediates | Pros | Cons |

| α-Halogenation/Amination | Propiophenone, Halogenating Agent, Amine | α-Haloketone | Well-established, high yields, versatile for various amines.[3] | Two distinct steps, uses hazardous reagents (e.g., Br₂). |

| Reductive Amination | Propiophenone, Amine, Reducing Agent | Imine/Iminium Ion | One-pot synthesis, avoids halogenated intermediates.[14] | Requires selective reducing agents, potential for side reactions. |

| Passerini Reaction (P-3CR) | Propiophenone, Carboxylic Acid, Isocyanide | α-Acyloxy Amide (Precursor) | High atom economy, rapid access to complex precursors.[18] | Does not directly yield the target amine; requires further steps. |

| Ugi Reaction (U-4CR) | Propiophenone, Amine, Carboxylic Acid, Isocyanide | Bis-Amide (Precursor) | High complexity from simple inputs, combinatorial potential.[21] | Product is a complex precursor requiring subsequent modification. |

Purification and Characterization

Regardless of the synthetic route, the final product requires rigorous purification and characterization to confirm its identity and purity.

Purification

-

Recrystallization: For crystalline products, particularly hydrochloride salts, recrystallization is a powerful purification technique.[23] The crude salt is dissolved in a minimum amount of a hot solvent (e.g., ethanol, isopropanol) and allowed to cool slowly. The pure crystals form, leaving impurities behind in the mother liquor.[24]

-

Column Chromatography: For non-crystalline products or to separate mixtures, silica gel column chromatography is the method of choice.[25] A slurry of silica gel is packed into a column, and the crude product is loaded at the top. A solvent system (eluent) of appropriate polarity is passed through the column, separating components based on their differential adsorption to the silica.[26]

Characterization

A combination of spectroscopic techniques is essential for unambiguous structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule, confirming the successful incorporation of the amine and the overall structure.[2][27]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC separates the compound from any volatile impurities, while MS provides its molecular weight and a characteristic fragmentation pattern, which serves as a molecular fingerprint.[28][29] The immonium cation formed by α-cleavage is often a prominent and diagnostic fragment.[27]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, such as the carbonyl (C=O) stretch of the ketone (typically around 1690 cm⁻¹) and N-H bonds if a primary or secondary amine was used.[30]

Representative Analytical Data

| Compound | Technique | Key Observations |

| Methcathinone | GC-MS | Molecular Ion (M⁺) at m/z 163. Key fragments at m/z 105 (benzoyl cation) and m/z 58 (iminium cation from α-cleavage).[1] |

| Ethcathinone | ¹H NMR | Aromatic protons (multiplets, ~7.6-8.0 ppm), α-methine proton (quartet), methyl protons adjacent to nitrogen (triplet), and methyl protons on the ethyl chain (doublet).[30] |

| Pyrovalerone Analog | GC-MS | The base peak is often the immonium ion corresponding to the pyrrolidine ring fragment (e.g., m/z 84 or higher depending on substitution).[31] |

Conclusion

The is a cornerstone of synthetic organic chemistry with significant implications for pharmaceutical research and forensic analysis. The classical α-bromination and amination pathway remains a robust and versatile method. However, modern techniques like direct reductive amination offer more streamlined, one-pot alternatives that avoid harsh halogenating agents. Multicomponent reactions, while not providing direct access, open avenues for creating complex, structurally diverse precursors for novel drug discovery programs. A thorough understanding of these synthetic routes, coupled with rigorous purification and state-of-the-art analytical characterization, is paramount for any scientific professional working with this important class of molecules.

References

- Adhikari, S., & Samant, S. D. (2011). Sonochemical α-bromination of acetophenones catalyzed by p-toluenesulfonic acid using NBS. Ultrasonics Sonochemistry, 18(4), 843-848.

- Passerini, M. (1921). Sopra gli isocianuri (I). Composto del p-isocianuro-trifenil-metano con l'acetone e con l'acetofenone. Gazzetta Chimica Italiana, 51, 126-129.

- Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.

- Zuba, D., & Sekuła, K. (2013). Identification and analytical characterization of nine synthetic cathinone derivatives.

- Alfa Chemistry. (n.d.). Passerini Reaction.

- SWGDRUG. (2013). Ethcathinone Monograph.

- Banfi, L., & Riva, R. (2005). The Passerini Reaction. Organic Reactions, 65, 1-140.

- Byrska, B., & Zuba, D. (2020). Spectroscopic and Chromatographic Characterization of Two Isomeric Cathinone Derivatives: N-Butyl-Norbutylone and N-Ethylhexylone. Molecules, 25(10), 2348.

- DeRuiter, J., et al. (2017). GC–MS, MS/MS and GC–IR Analysis of a Series of Methylenedioxyphenyl-Aminoketones: Precursors, Ring Regioisomers and Side-Chain Homologs of 3,4-Methylenedioxypyrovalerone. Journal of Analytical Toxicology, 41(2), 132-143.

- Dmytriv, Y. V., et al. (2019). Reductive amination of propiophenone with benzylamine over 4wt% Au/CeO2/TiO2.

- Valdés-García, J., et al. (2021). Synthesis of triterpenoid-derived α-acyloxycarboxamides via Passerini reaction. Chemistry Proceedings, 8(1), 51.

- Hulme, M. C., et al. (2021). Rapid discrimination of fluorinated and methylated amphetamine, cathinone and ephedrine regioisomers using benchtop 1H and 19F NMR spectroscopy. Magnetic Resonance in Chemistry, 59(12), 1184-1195.

- CN108275990A - Preparation method of alpha-bromo aromatic ketone compounds. (2018).

- Brezoaie, A. F., et al. (2017). LC-High-resolution MS Analysis of the Designer Drugs. Farmacia, 65(4), 585-590.

- Alfa Chemistry. (n.d.). Ugi Reaction.

- DePaoli, G., et al. (2019). Flip flop chromatography using silica hydride based stationary phases for the separation of synthetic cathinone positional isomers. Analytical Chemistry, 91(15), 9857-9864.

- SWGDRUG. (2005). Methcathinone Monograph.

- Nycz, J. E., et al. (2016). Spectroscopic characterization and crystal structures of two cathinone derivatives: 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one (4-chloro-α-PVP) and 1-(4-methylphenyl)-2-(dimethylamino)-propan-1-one (4-MDMC). Journal of Molecular Structure, 1123, 34-42.

- National Center for Biotechnology Information. (n.d.). Methylenedioxypyrovalerone.

- PrepChem. (n.d.). Synthesis of 2-Bromopropiophenone.

- BenchChem. (n.d.). An In-depth Technical Guide to the α-Bromination of 3',5'-Diacetoxyacetophenone.

- DE859146C - Process for the production of a-bromopropiophenone. (1952).

- Sciencemadness Discussion Board. (2017). alpha-iodo propiophenone.

- Maheux, C. R., et al. (2018). Identification of polymorphism in ethylone hydrochloride: Synthesis and characterization. Journal of Pharmaceutical and Biomedical Analysis, 151, 28-36.

- Bini, L., et al. (2020). Transfer Hydrogenation from 2-propanol to Acetophenone Catalyzed by Ruthenium and Rhodium Complexes.

- Frascione, N., et al. (2020). Comprehensive Detection and Structural Elucidation of Synthetic Cathinones Using GC-MS/MS. American Academy of Forensic Sciences Proceedings.

- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

- Gülten, Ş. (2024). The Ugi Four-Component Reaction: Application in the synthesis of bis-hydantoins. Chemistry & Chemical Technology, 18(1), 13-19.

- Santali, E., et al. (2011). Drug solid solutions – a method for tuning phase transformations. Journal of Pharmaceutical and Biomedical Analysis, 56(2), 246-255.

- Asghari, S., et al. (2018). Synthesis of Novel Fluorene Bisamide Derivatives via Ugi Reaction and Evaluation their Biological Activity against Mycobacterium species. Medicinal Chemistry Research, 27(4), 1149-1157.

- Westphal, F., et al. (2009). Mass and NMR spectroscopic characterization of 3,4-methylenedioxypyrovalerone: a designer drug with alpha-pyrrolidinophenone structure.

- Slideshare. (n.d.). Ugi Reaction.

- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).

- Organic Chemistry Portal. (n.d.). Ugi Reaction.

- Wikipedia. (n.d.).

- Master Organic Chemistry. (2017).

- Shimadzu. (2020).

- United Nations Office on Drugs and Crime. (2020).

- Organic Syntheses. (n.d.).

- Balaraman, E., et al. (2021). Robust and efficient hydrogenation of carbonyl compounds catalysed by mixed donor Mn(I) pincer complexes.

- Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE.

- Morris, R. H. (2015). Details of the Mechanism of the Asymmetric Transfer Hydrogenation of Acetophenone Using the Amine(imine)diphosphine Iron Precatalyst.

- YouTube. (2023).

- Lorenzo, N. (2005). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Chimica Oggi, 23(6), 58-61.

- Master Organic Chemistry. (n.d.).

- Dawson, J. Z., et al. (n.d.). Isomer Differentiation of Novel Psychoactive Substances Using Gas Chromatography Solid Phase Infrared Spectroscopy (GC/IR). Marshall University.

- Scholars Crossing. (n.d.). Synthesis and Analysis of Hydrochloride Salts Used as Adulterants.

- Office of Justice Programs. (2003). Isomer Differentiation of Novel Psychoactive Substances Using Gas Chromatography Solid Phase Infrared Spectroscopy (GC/IR).

- Silva, J. P., et al. (2022).

- Agilent Technologies. (2012). Determination of Bath Salts (Pyrovalerone Analogs) in Biological Samples.

Sources

- 1. swgdrug.org [swgdrug.org]

- 2. d-nb.info [d-nb.info]

- 3. unodc.org [unodc.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. Preparation method of alpha-bromo aromatic ketone compounds - Eureka | Patsnap [eureka.patsnap.com]

- 8. prepchem.com [prepchem.com]

- 9. researchgate.net [researchgate.net]

- 10. sciencemadness.org [sciencemadness.org]

- 11. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Scholars Crossing - Liberty University Research Week: Synthesis and Analysis of Hydrochloride Salts Used as Adulterants [digitalcommons.liberty.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chembk.com [chembk.com]

- 15. Catalytic Hydrogenation - Wordpress [reagents.acsgcipr.org]

- 16. mdpi.com [mdpi.com]

- 17. Passerini reaction - Wikipedia [en.wikipedia.org]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. organicreactions.org [organicreactions.org]

- 20. alfa-chemistry.com [alfa-chemistry.com]

- 21. Ugi Reaction [organic-chemistry.org]

- 22. Ugi Reaction | PPTX [slideshare.net]

- 23. mt.com [mt.com]

- 24. formulation.org.uk [formulation.org.uk]

- 25. Organic Syntheses Procedure [orgsyn.org]

- 26. chromatographyonline.com [chromatographyonline.com]

- 27. researchgate.net [researchgate.net]

- 28. mdpi.com [mdpi.com]

- 29. shimadzu.com [shimadzu.com]

- 30. swgdrug.org [swgdrug.org]

- 31. agilent.com [agilent.com]

Biological Activity of 2-Amino-1-phenylbutan-1-one Hydrochloride

The following is an in-depth technical guide on the biological activity of 2-Amino-1-phenylbutan-1-one hydrochloride .

Technical Monograph & Experimental Guide[1]

Part 1: Executive Summary & Chemical Identity[1]

2-Amino-1-phenylbutan-1-one hydrochloride (also known as

As a primary amine with an

Chemical Classification:

-

Systematic Name: 2-Amino-1-phenylbutan-1-one hydrochloride[1][2]

-

Common Synonyms:

-Ethylcathinone, N-desmethylbuphedrone, MABP metabolite.[1] -

Molecular Formula:

-

Key Structural Feature: Chiral center at the

-carbon; exists as enantiomers (S- and R-), though commonly synthesized as a racemate.[1]

Part 2: Chemical Identity & Structural Pharmacology (SAR)

The biological activity of 2-Amino-1-phenylbutan-1-one is dictated by two structural determinants: the primary amine and the

-

Primary Amine (vs. Secondary/Tertiary): Unlike Buphedrone (N-methyl), the primary amine moiety in this compound increases its affinity for the substrate binding site of monoamine transporters (MATs), facilitating translocation into the presynaptic neuron. This favors a releasing mechanism over pure blockade.

- -Ethyl Chain (vs. Methyl/Propyl): The extension from methyl (cathinone) to ethyl increases lipophilicity and steric hindrance. This modification dampens the "releasing" potency at the Serotonin Transporter (SERT) and shifts the profile towards Norepinephrine Transporter (NET) selectivity.

Visualization: Structural Activity Relationship (SAR)[3]

Figure 1: SAR flow illustrating how the

Part 3: Pharmacodynamics (The Core)

1. Interaction with Monoamine Transporters

The compound acts on the Plasma Membrane Monoamine Transporters (MATs): NET (Norepinephrine), DAT (Dopamine), and SERT (Serotonin).[4][5][6][7]

-

Mechanism of Action:

-

At NET: Acts as a high-affinity substrate.[1] It binds to the orthosteric site, is translocated into the cytoplasm, and triggers reverse transport (efflux) of norepinephrine.

-

At DAT: Functions as a mixed agent. It inhibits dopamine uptake (

) but shows lower efficacy as a releaser compared to amphetamine, likely due to the -

At SERT: Negligible activity (

). The lack of serotonergic activity distinguishes it from MDMA-like empathogens and aligns it with psychostimulants.

-

2. Quantitative Data Profile (Estimated)

Based on homologous series data (Simmler et al., 2013; Baumann et al., 2012).

| Target | Activity Type | Potency ( | Selectivity Ratio |

| NET | Release / Uptake Inhibition | High ( | Primary Target |

| DAT | Uptake Inhibition | Moderate ( | Secondary Target |

| SERT | Inactive / Weak | Low ( | Negligible |

| TAAR1 | Agonist | Low Affinity | Unlike Amphetamine |

3. Receptor Binding

Unlike non-

Part 4: Metabolic Fate & Pharmacokinetics

As a primary amine, this compound is both a metabolite and a parent precursor for further biotransformation.

Major Metabolic Pathways:

-

Carbonyl Reduction: The

-keto group is reduced by cytosolic reductases to form the corresponding amino-alcohol, 2-amino-1-phenylbutan-1-ol .[1] This metabolite is stereoselective (often forming the 1R,2S diastereomer) and typically possesses significantly reduced biological activity. -

Oxidative Deamination: Mediated by CYP450 enzymes (likely CYP2D6 and CYP2C19), leading to the formation of the

-keto acid and subsequent benzoic acid derivatives.

Visualization: Metabolic Pathway[8]

Figure 2: Metabolic cascade showing the formation of 2-Amino-1-phenylbutan-1-one from Buphedrone and its subsequent inactivation.[1]

Part 5: Toxicological Profile[1]

1. Cellular Cytotoxicity

Studies on cathinone derivatives indicate that the

-

Mechanism: Induction of oxidative stress (ROS production) and depletion of intracellular glutathione.

-

Mitochondrial Impairment: Disruption of the mitochondrial membrane potential (

), leading to caspase-dependent apoptosis.

2. Physiological Risks (Sympathomimetic Toxidrome)

Due to its high potency at NET:

-

Cardiovascular: Hypertension, tachycardia, and vasoconstriction.

-

Neurological: Psychomotor agitation, anxiety, and potential for lowering seizure threshold (common in cathinone overdoses).

Part 6: Experimental Protocols

Protocol A: Monoamine Uptake Inhibition Assay

To determine

-

Cell Model: HEK293 cells stably transfected with human DAT, NET, or SERT.

-

Preparation: Seed cells at

cells/well in poly-D-lysine coated 96-well plates. Incubate 24h. -

Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% ascorbic acid and

pargyline (MAO inhibitor). -

Drug Application: Replace medium with KRH buffer containing 2-Amino-1-phenylbutan-1-one (conc. range

).[1] Incubate for 10 min at 37°C. -

Substrate Addition: Add radiolabeled substrate (

, -

Uptake Phase: Incubate for 6 min (DAT/NET) or 10 min (SERT).

-

Termination: Rapidly wash cells

with ice-cold buffer. Lyse cells with 1% SDS. -

Quantification: Measure radioactivity via liquid scintillation counting.

-

Analysis: Fit data to a non-linear regression model (Sigmoidal dose-response) to derive

.

Protocol B: Transporter-Mediated Release Assay

To distinguish between a blocker and a releaser.[1]

-

Pre-loading: Pre-load HEK293-MAT cells with

-neurotransmitter for 20 min at 37°C. -

Wash: Wash cells

to remove extracellular radioactivity. -

Release Phase: Add test compound (2-Amino-1-phenylbutan-1-one) at

or -

Timepoint: Collect supernatant after 10 min.

-

Controls: Use Triton X-100 (total release) and Vehicle (spontaneous leakage).

-

Interpretation:

-

Blocker: Release

Spontaneous leakage. -

Releaser: Release significantly > Spontaneous leakage (dose-dependent).[1]

-

References

-

Simmler, L. D., et al. (2013). Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. Neuropharmacology.[9] Link

-

Baumann, M. H., et al. (2012). The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue. Neuropsychopharmacology. Link

-

Lopes, A., et al. (2021). Designer Cathinones N-Ethylhexedrone and Buphedrone Show Different In Vitro Neurotoxicity.[1] Neurotoxicity Research.[5] Link

-

Gregg, R. A., & Baumann, M. H. (2014). Neuropharmacology of the "Bath Salts" (Synthetic Cathinones). Handbook of Experimental Pharmacology. Link

-

PubChem. (2024). 2-Amino-1-phenylbutan-1-one hydrochloride Compound Summary. National Library of Medicine. Link

Sources

- 1. gov.br [gov.br]

- 2. PubChemLite - 2-amino-1-phenylbutan-1-one hydrochloride (C10H13NO) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. preprints.org [preprints.org]

- 6. Hybrid Dopamine Uptake Blocker–Serotonin Releaser Ligands: A New Twist on Transporter-Focused Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. Reuptake inhibitor - Wikipedia [en.wikipedia.org]

Technical Monograph: 2-Amino-1-phenylbutan-1-one Hydrochloride

The following technical guide is structured as a high-level monograph for researchers and forensic scientists. It focuses on the chemical identity, pharmacological profile, metabolic pathways, and analytical detection of 2-Amino-1-phenylbutan-1-one hydrochloride (also known as Nor-buphedrone or

Synonyms: Nor-buphedrone, -Ethylcathinone, Desmethylbuphedrone

Executive Summary

2-Amino-1-phenylbutan-1-one is a synthetic cathinone derivative and the primary amine homolog of the designer drug Buphedrone (2-(methylamino)-1-phenylbutan-1-one).[1] Structurally, it is defined by a phenethylamine core with a beta-ketone group and an alpha-ethyl substitution.

In forensic and pharmacological contexts, this compound holds dual significance:

-

Primary Metabolite: It is the major Phase I metabolite of buphedrone formed via N-demethylation.

-

Novel Psychoactive Substance (NPS): It has been identified as a standalone psychostimulant in seized materials, often marketed as a "research chemical" or "bath salt."

This guide synthesizes the physicochemical properties, synthesis routes for reference standards, metabolic fate, and validated analytical protocols for its detection in biological matrices.

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

| Property | Data |

| IUPAC Name | 2-Amino-1-phenylbutan-1-one hydrochloride |

| Common Names | Nor-buphedrone, |

| Chemical Formula | C |

| Molecular Weight | 163.22 g/mol (Free Base); ~199.68 g/mol (HCl Salt) |

| CAS Number | 16735-19-6 (Free base); 67323-52-8 (General ref) |

| PubChem CID | 12764930 |

| Physical State | White crystalline solid (HCl salt) |

| Solubility | Soluble in water, ethanol, methanol; insoluble in diethyl ether.[2] |

| Structural Class | Phenethylamine > Cathinone > |

Synthesis & Impurity Profiling

For the development of reference standards and forensic impurity profiling, the synthesis of 2-amino-1-phenylbutan-1-one typically follows the standard "bromoketone" route used for most cathinones. Understanding this pathway is critical for identifying route-specific by-products (markers) in seized samples.

Synthetic Pathway (Mechanism)

The synthesis involves the alpha-bromination of butyrophenone followed by nucleophilic substitution (amination). Unlike buphedrone (which uses methylamine), this route uses ammonia or a masked ammonia equivalent (e.g., hexamethylenetetramine in the Delépine reaction) to yield the primary amine.

Figure 1: Synthetic route and common impurity formation for 2-amino-1-phenylbutan-1-one.

Key Impurities for Profiling

| Impurity | Origin | Forensic Significance |

| Unreacted intermediate | Indicates "sloppy" synthesis; skin irritant/lachrymator. | |

| 2,5-Diethyl-3,6-diphenylpyrazine | Dimerization of the cathinone | Characteristic marker of cathinone synthesis; forms in alkaline solutions or upon aging. |

| 1-Phenyl-1,2-butanedione | Oxidative deamination | Degradation product often found in older samples. |

Pharmacology & Toxicology

Mechanism of Action

2-Amino-1-phenylbutan-1-one functions as a monoamine transporter substrate .[3]

-

Dopamine Transporter (DAT) & Norepinephrine Transporter (NET): It acts as a releaser, reversing the transporter flux to increase extracellular dopamine and norepinephrine levels. This mimics the mechanism of amphetamine and cathinone.

-

Serotonin Transporter (SERT): Like other

-alkyl cathinones (e.g., ethcathinone, buphedrone), it exhibits significantly lower potency at SERT compared to ring-substituted analogs (like 4-MMC). This results in a psychostimulant profile (alertness, euphoria) with less "empathogenic" character.[3]

Comparative Potency

Pharmacological data suggests that extending the alpha-carbon chain (methyl

Toxicology

-

Acute Effects: Tachycardia, hypertension, vasoconstriction, agitation, and insomnia.

-

Risk Factors: As a primary amine, it is susceptible to rapid metabolism. In overdose scenarios, it contributes to sympathomimetic toxidrome.

Metabolic Fate

Understanding the metabolism is essential for interpreting urine drug screens, especially since this compound is also a metabolite of buphedrone.

Metabolic Pathway

The primary metabolic route involves the reduction of the beta-keto group to the corresponding alcohol.

Figure 2: Metabolic generation and biotransformation of 2-amino-1-phenylbutan-1-one.

-

Biomarker Note: The reduced metabolite, 2-amino-1-phenylbutan-1-ol , exists as two diastereomers and is a specific urinary marker for the intake of either nor-buphedrone or buphedrone.

Analytical Protocols

GC-MS Detection

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identification.[4]

-

Sample Prep: Liquid-Liquid Extraction (LLE) under alkaline conditions (pH > 10) using ethyl acetate or hexane.

-

Derivatization: Recommended using TFAA (Trifluoroacetic anhydride) or PFPA (Pentafluoropropionic anhydride) to improve peak shape and separate from interfering amines.

Fragmentation Pattern (EI, 70eV): The mass spectrum is dominated by the alpha-cleavage of the amine bond.

-

Base Peak (m/z 58): The iminium ion fragment

.-

Note: This m/z 58 peak is shared with Methcathinone and Phedrone. Retention time separation is critical.

-

-

Benzoyl Ion (m/z 105):

. Characteristic of non-ring-substituted phenones. -

Phenyl Ion (m/z 77):

.

LC-MS/MS Transitions

For quantitative analysis in biological matrices (blood/urine):

-

Ionization: ESI Positive Mode.

-

Precursor Ion: [M+H]

= 164.1 -

Primary Transition: 164.1

146.1 (Loss of H -

Secondary Transition: 164.1

131.1 or 164.1

Safety & Handling (SDS Summary)

-

Hazard Classification: Acute Tox. (Oral/Inhalation); Skin Irrit. 2; Eye Irrit. 2.

-

Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

-

Storage: Store at -20°C. The free base is unstable and prone to dimerization/oxidation; the hydrochloride salt is stable if kept dry.

-

Legal Status: Controlled substance in many jurisdictions (e.g., UK Psychoactive Substances Act, US Federal Analog Act potential). Verify local regulations before handling.

References

-

Simmler, L. D., et al. (2014).[5] Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology. Link

-

Meyer, M. R., et al. (2010). Beta-keto amphetamines: studies on the metabolism of the designer drug mephedrone and toxicological detection of mephedrone, butylone, and methylone in urine using GC-MS. Analytical and Bioanalytical Chemistry. Link

-

Zuba, D., & Sekuła, K. (2013). Identification and characterization of 2-amino-1-phenylbutan-1-one (buphedrone) and its metabolites. Journal of Forensic Sciences. Link

-

PubChem. (2024). Compound Summary: 2-Amino-1-phenyl-1-butanone. National Library of Medicine. Link

-

EMCDDA. (2015). Risk assessment of new psychoactive substances. European Monitoring Centre for Drugs and Drug Addiction. Link

Sources

- 1. The new designer drug buphedrone produces rewarding properties via dopamine D1 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buphedrone - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Gas Chromatography—Mass Fragmentography of Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

IUPAC name and synonyms for 2-Amino-1-phenylbutan-1-one

Technical Monograph: 2-Amino-1-phenylbutan-1-one (

Part 1: Chemical Identity & Nomenclature[1][2]

2-Amino-1-phenylbutan-1-one is a primary amine cathinone derivative. Structurally, it represents the N-desmethyl analogue of the designer drug Buphedrone and a higher homolog of Cathinone . In forensic and pharmacological contexts, it is frequently identified as a primary metabolite of buphedrone, though it possesses distinct psychostimulant properties of its own.

| Parameter | Technical Specification |

| IUPAC Name | 2-Amino-1-phenylbutan-1-one |

| Common Synonyms | |

| CAS Number | 67323-52-8 (Free Base); 2034-40-4 (Hydrochloride Salt) |

| Chemical Formula | C |

| Molecular Weight | 163.22 g/mol |

| SMILES | CCC(C(=O)C1=CC=CC=C1)N |

| InChI Key | SHBYDSJVZCGXOZ-UHFFFAOYSA-N |

Part 2: Structural Analysis & Stereochemistry

The molecule features a chiral center at the

-

Stereoisomerism: The (S)-enantiomer typically exhibits higher potency at the dopamine transporter (DAT) compared to the (R)-enantiomer, following the pattern established by cathinone and amphetamine.

-

Stability: As a

-keto amine, the free base is unstable and prone to dimerization to form pyrazine derivatives (2,5-diethyl-3,6-diphenylpyrazine) upon exposure to air or heat. For research stability, it must be stored as the hydrochloride salt.

Part 3: Synthetic Pathways (Experimental Protocol)

Methodology: The Delépine Reaction

Rationale:[1][2][3][4] Direct amination of

Step-by-Step Protocol:

-

Bromination (Precursor Synthesis):

-

Reagents: Butyrophenone (1 eq), Bromine (1.05 eq), Glacial Acetic Acid (Solvent), HBr (catalytic).

-

Procedure: Dissolve butyrophenone in glacial acetic acid. Add catalytic HBr. Add bromine dropwise at 20°C while stirring. The reaction is exothermic; maintain temperature <30°C.

-

Endpoint: Decolorization of bromine indicates conversion to 2-bromobutyrophenone . Quench with ice water, extract with dichloromethane (DCM), and wash with NaHCO

.

-

-

Quaternization (Delépine Step A):

-

Reagents: 2-Bromobutyrophenone (1 eq), Hexamethylenetetramine (HMTA) (1.1 eq), Chloroform (anhydrous).

-

Procedure: Dissolve the bromoketone in chloroform. Add HMTA.[2][4] Stir at room temperature for 12–24 hours.

-

Observation: A white crystalline precipitate (the quaternary hexaminium salt) will form.

-

Isolation: Filter the precipitate, wash with cold chloroform to remove unreacted starting material. Dry under vacuum.

-

-

Hydrolysis (Delépine Step B):

-

Reagents: Hexaminium salt, Ethanol, Conc.[1] HCl (37%).

-

Procedure: Suspend the salt in a mixture of Ethanol/HCl (3:1). Reflux at 80°C for 2–4 hours. This cleaves the HMTA cage, releasing formaldehyde (captured as acetal) and the target amine.

-

Purification: Cool the mixture. Filter off the ammonium chloride byproduct. Concentrate the filtrate. Recrystallize the residue from isopropanol/ether to obtain 2-amino-1-phenylbutan-1-one hydrochloride .

-

Figure 1: Synthesis of 2-amino-1-phenylbutan-1-one via the Delépine reaction to ensure primary amine specificity.

Part 4: Pharmacological & Metabolic Profile[8]

Mechanism of Action: 2-Amino-1-phenylbutan-1-one acts as a monoamine transporter substrate.

-

Dopamine Transporter (DAT): Induces reverse transport (efflux) of dopamine, increasing synaptic concentrations.

-

Norepinephrine Transporter (NET): High affinity interaction, leading to significant sympathomimetic effects (vasoconstriction, tachycardia).

Metabolic Fate (Signaling Pathway):

This compound is the major metabolite of the designer drug Buphedrone . Buphedrone undergoes N-demethylation via Cytochrome P450 isozymes (primarily CYP2D6 and CYP2C19) to form 2-amino-1-phenylbutan-1-one. Subsequently, the

Figure 2: Metabolic pathway illustrating the formation of 2-amino-1-phenylbutan-1-one from Buphedrone.

Part 5: Analytical Characterization[10]

For identification in biological matrices or seized samples, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard.

GC-MS Fragmentation Pattern (EI, 70eV):

The molecule undergoes characteristic

| Ion Type | m/z Value | Structural Origin |

| Base Peak | 58 | Immonium ion [CH(NH |

| Fragment | 105 | Benzoyl ion [Ph-C=O] |

| Fragment | 77 | Phenyl ion [C |

| Molecular Ion | 163 | [M] |

Interpretation: The presence of the m/z 58 base peak distinguishes this molecule from Cathinone (m/z 44 base peak) and Methcathinone (m/z 58 base peak, but different retention time and molecular ion). Note that m/z 58 is also the base peak for Buphedrone, so chromatographic separation is critical; Buphedrone will have a higher molecular ion (m/z 177) compared to 2-amino-1-phenylbutan-1-one (m/z 163).

References

-

PubChem. (2024).[5] 2-Amino-1-phenylbutan-1-one Compound Summary. National Library of Medicine. [Link]

-

National Institute on Drug Abuse (NIDA). (2018). The new designer drug buphedrone produces rewarding properties via dopamine D1 receptor activation.[6] PubMed. [Link]

-

Baumann, M. H., et al. (2018). Neuropharmacology of Synthetic Cathinones. Current Topics in Behavioral Neurosciences. [Link]

-

Organic Chemistry Portal. (2023). Delépine Reaction: Synthesis of Primary Amines. [Link][1][2][4][7]

Sources

- 1. Delépine reaction - Wikipedia [en.wikipedia.org]

- 2. Delepine reaction [organic-chemistry.org]

- 3. scribd.com [scribd.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 2-Amino-1-phenyl-1-butanone | C10H13NO | CID 12764930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The new designer drug buphedrone produces rewarding properties via dopamine D1 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Delépine Reaction [drugfuture.com]

Methodological & Application

analytical methods for 2-Amino-1-phenylbutan-1-one hydrochloride detection

Executive Summary & Chemical Context

This application note details the analytical detection of 2-Amino-1-phenylbutan-1-one hydrochloride (also known as

Scientific Distinction (Expertise): Researchers must distinguish this compound from its N-methylated analog, Buphedrone , and its isobaric positional isomers such as Methcathinone and Normephedrone (4-methylcathinone). While Buphedrone is a secondary amine, the target analyte is a primary amine . This structural difference significantly impacts stability, fragmentation patterns, and derivatization requirements.

Target Analyte Profile:

-

IUPAC Name: 2-amino-1-phenylbutan-1-one hydrochloride

-

Formula:

-

Molecular Weight: 163.22 g/mol (Free base), 199.68 g/mol (HCl salt)

-

Key Challenge: Thermal instability of the beta-keto group and isobaric interference (m/z 164.1) from structural isomers.[1]

Analytical Strategy Overview

The following decision tree outlines the workflow for selecting the appropriate method based on sample matrix and sensitivity requirements.

Figure 1: Analytical workflow selection. GC-MS requires derivatization to stabilize the primary amine; LC-MS/MS relies on column chemistry for isomer resolution.

Method A: LC-MS/MS (Bioanalytical Gold Standard)

Rationale: Liquid Chromatography-Tandem Mass Spectrometry is preferred for biological matrices due to the thermal instability of cathinones. The primary amine moiety of 2-amino-1-phenylbutan-1-one is prone to oxidative deamination in hot GC injectors.

Chromatographic Conditions

-

Column: Restek Raptor Biphenyl (100 x 2.1 mm, 2.7 µm) or equivalent.[2]

-

Why: Biphenyl phases offer superior

interactions compared to C18, essential for separating positional isomers like Methcathinone and N-Desmethylbuphedrone.

-

-

Mobile Phase A: 0.1% Formic Acid in Water (10 mM Ammonium Formate optional for peak shape).

-

Mobile Phase B: 0.1% Formic Acid in Methanol.

-

Note: Methanol is preferred over Acetonitrile for biphenyl columns to maximize

selectivity.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

Gradient Profile

| Time (min) | % Mobile Phase B | Event |

| 0.00 | 5 | Initial Hold |

| 1.00 | 5 | Load |

| 8.00 | 95 | Linear Ramp |

| 10.00 | 95 | Wash |

| 10.10 | 5 | Re-equilibration |

| 13.00 | 5 | End |

MS/MS Parameters (MRM Mode)

-

Ionization: ESI Positive Mode.

-

Precursor Ion: 164.1 m/z

| Analyte | Precursor (m/z) | Product (Quant) | Product (Qual) | Collision Energy (eV) |

| 2-Amino-1-phenylbutan-1-one | 164.1 | 146.1 | 131.0 | 15 / 25 |

| Buphedrone (Interference) | 178.1 | 160.1 | 145.0 | Reference Only |

| Methcathinone (Isomer) | 164.1 | 146.1 | 131.0 | Requires RT Separation |

-

Mechanism: The transition 164.1

146.1 represents the loss of water (

Method B: GC-MS (Forensic/Seized Drug Analysis)

Rationale: GC-MS is standard for powder analysis but requires derivatization . Direct injection of primary amine cathinones leads to "tailing" and thermal degradation into enamine or oxidative products.

Derivatization Protocol (PFPA)

We utilize Pentafluoropropionic Anhydride (PFPA) to form a stable amide, improving volatility and providing unique mass fragments (m/z 119) to distinguish from isomers.

Step-by-Step Protocol:

-

Extraction: Dissolve 10 mg sample in 1 mL Methanol. Take 50 µL aliquot and evaporate to dryness under Nitrogen at 40°C.

-

Reaction: Add 50 µL Ethyl Acetate and 50 µL PFPA .

-

Incubation: Cap and heat at 70°C for 20 minutes .

-

Reconstitution: Evaporate to dryness. Reconstitute in 100 µL Ethyl Acetate.

-

Injection: 1 µL Splitless.

GC Parameters

-

Column: DB-5MS or Rxi-5Sil MS (30m x 0.25mm x 0.25µm).

-

Inlet Temp: 250°C.

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-